molecular formula C12H17N B1438013 N-[(2,5-dimethylphenyl)methyl]cyclopropanamine CAS No. 1079178-24-7

N-[(2,5-dimethylphenyl)methyl]cyclopropanamine

Cat. No.: B1438013
CAS No.: 1079178-24-7
M. Wt: 175.27 g/mol
InChI Key: AVBBUFPSJVLXRF-UHFFFAOYSA-N
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Description

N-[(2,5-dimethylphenyl)methyl]cyclopropanamine (CAS 1079178-24-7) is a chemical compound with the molecular formula C12H17N and a molecular weight of 175.28 g/mol . This compound features a cyclopropylamine group linked to a 2,5-dimethylbenzyl scaffold, a structure of significant interest in medicinal chemistry and drug discovery research. Cyclopropane rings are widely utilized in the design of small molecule drugs due to their unique ability to influence a compound's physicochemical properties . The incorporation of a cyclopropylamine group can be a critical strategy for improving metabolic stability, enhancing biological activity, and optimizing the pharmacokinetic profile of lead compounds . Researchers value this structural motif for its potential to fix molecular conformation and improve selectivity. This product is provided for research use only and is strictly intended for laboratory applications such as pharmaceutical development and chemical synthesis; it is not for human consumption or diagnostic use.

Properties

IUPAC Name

N-[(2,5-dimethylphenyl)methyl]cyclopropanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N/c1-9-3-4-10(2)11(7-9)8-13-12-5-6-12/h3-4,7,12-13H,5-6,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVBBUFPSJVLXRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CNC2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy Overview

The synthesis of N-[(2,5-dimethylphenyl)methyl]cyclopropanamine typically involves two main stages:

Cyclopropane Ring Formation Methods

Several well-established cyclopropanation methods are applicable to prepare the cyclopropane core of the target molecule:

Method Description Notes
Simmons–Smith Cyclopropanation Reaction of alkenes with diiodomethane and activated zinc or diethylzinc generates cyclopropanes Produces cyclopropanes in high yield with good stereoselectivity; suitable for aromatic substrates.
Diazo Compound Cyclopropanation Olefins react with diazo compounds (e.g., ethyl diazoacetate) catalyzed by transition metals (Pd, Cu) Allows for selective cyclopropanation with control over cis/trans isomers; useful for styrene derivatives.
Pd-Catalyzed Olefin Cyclopropanation Palladium acetate catalyzes cyclopropanation with diazomethane, selective for terminal and 1,2-disubstituted olefins Effective for substrates with multiple double bonds, providing stereoselectivity.

In the context of this compound, the cyclopropanation of styrene derivatives or related alkenes bearing methyl substituents in the aromatic ring is a common approach to generate the cyclopropyl intermediate.

Representative Synthetic Route Example

Based on literature precedent for related cyclopropylbenzylamines:

  • Cyclopropanation : Styrene derivative bearing 2,5-dimethyl substitution undergoes cyclopropanation using ethyl diazoacetate and Cu(acac)2 catalyst, yielding a mixture of trans- and cis-cyclopropane esters.

  • Separation of Isomers : The trans and cis isomers are separated by silica gel chromatography.

  • Conversion to Amine : The ester is converted to the corresponding amide via reaction with ammonia or an amine source, followed by reduction with borane reagents to yield cyclopropylmethylamine.

  • N-Benzylation : Reductive amination with 2,5-dimethylbenzaldehyde installs the N-(2,5-dimethylphenyl)methyl group, producing this compound.

Summary Table of Key Preparation Methods

Step Method/Reaction Type Reagents/Catalysts Outcome/Notes References
Cyclopropanation Simmons–Smith Diiodomethane, activated Zn or diethylzinc High yield cyclopropane formation on aromatic olefins
Cyclopropanation Diazo compound + Pd or Cu Ethyl diazoacetate, Cu(acac)2 Stereoselective cyclopropanation of styrene derivatives
Amine introduction Reductive amination 2,5-Dimethylbenzaldehyde, NaBH3CN Selective N-benzylation of cyclopropylamine
N-Formylation + reduction Acetic formic anhydride + borane Acetic formic anhydride, borane-dimethyl sulfide Controlled N-substitution on amine
Amide formation + reduction Acid chloride + amine + reduction 2,5-Dimethylbenzoyl chloride, cyclopropylamine, reducing agent Amide intermediate reduced to amine
One-pot catalyst-free synthesis Ugi reaction + microwave heating DMF solvent, microwave irradiation Efficient synthesis of cyclopropylamine derivatives

Research Findings and Considerations

  • Stereochemistry : The cyclopropanation step often yields both cis and trans isomers; separation is necessary for pure compounds.

  • Catalyst Choice : Copper catalysts (Cu(acac)2) and palladium catalysts are effective for cyclopropanation, but catalyst-free microwave methods are emerging.

  • Yield and Purity : Reductive amination and formylation-reduction sequences provide high selectivity and yields with minimal over-alkylation.

  • Scalability : One-pot and catalyst-free methods offer promising scalability and environmental benefits due to reduced purification steps and avoidance of heavy metals.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: N-[(2,5-dimethylphenyl)methyl]cyclopropanamine can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.

    Reduction: The compound can be reduced using hydrogenation catalysts such as palladium on carbon, leading to the formation of saturated amines.

    Substitution: Nucleophilic substitution reactions can occur at the amine group, where it reacts with alkyl halides to form secondary or tertiary amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Palladium on carbon (Pd/C), sodium borohydride (NaBH4)

    Substitution: Alkyl halides (e.g., methyl iodide), base (e.g., sodium hydroxide)

Major Products

    Oxidation: Ketones, carboxylic acids

    Reduction: Saturated amines

    Substitution: Secondary or tertiary amines

Scientific Research Applications

N-[(2,5-dimethylphenyl)methyl]cyclopropanamine has diverse applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecular architectures.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research explores its potential as a pharmaceutical intermediate, with possible applications in drug discovery and development.

    Industry: It is utilized in the synthesis of specialty chemicals and materials, including polymers and advanced materials.

Mechanism of Action

The mechanism of action of N-[(2,5-dimethylphenyl)methyl]cyclopropanamine involves its interaction with molecular targets such as enzymes and receptors. The cyclopropane ring and aromatic benzene ring contribute to its binding affinity and specificity. The compound may modulate biological pathways by inhibiting or activating specific enzymes, leading to various physiological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs include compounds with variations in the aromatic substituents or core functional groups. Below is a comparative analysis:

Table 1: Structural and Physical Properties of Selected Compounds
Compound Name Molecular Formula Molecular Weight (g/mol) Substituent(s) on Phenyl Key Features
N-[(2,5-Dimethylphenyl)methyl]cyclopropanamine C₁₂H₁₇N 175.27 2,5-dimethyl Cyclopropane core, high lipophilicity
N-(2,5-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide C₁₉H₁₇NO₂ 291.34 2,5-dimethyl Photosynthesis inhibitor (IC₅₀ ~10 µM)
N-[(2-Nitrophenyl)methyl]cyclopropanamine C₁₀H₁₂N₂O₂ 192.20 2-nitro Nitro group introduces electron-withdrawing effects
N-[(2,5-Dimethoxyphenyl)methyl]cyclopropanamine C₁₂H₁₇NO₂ 207.27 2,5-dimethoxy Methoxy groups increase polarity

Key Observations :

  • Substituent Position : The 2,5-dimethyl substitution (shared with N-(2,5-dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide) is associated with enhanced bioactivity in photosynthesis inhibition, likely due to optimal steric and electronic effects .
  • Core Functional Groups: Replacing the carboxamide group (in the hydroxynaphthalene derivative) with a cyclopropanamine moiety alters electronic properties.
  • Electron-Donating vs.

Biological Activity

N-[(2,5-dimethylphenyl)methyl]cyclopropanamine is a unique compound characterized by its cyclopropane structure and a substituted phenyl group. Its potential biological activities are of significant interest in pharmacology and medicinal chemistry. This article explores the biological activity of this compound, focusing on its interactions with biological targets, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C12_{12}H17_{17}N
  • Molecular Weight : Approximately 177.27 g/mol
  • Structure : The compound features a cyclopropanamine moiety linked to a dimethyl-substituted phenyl group, contributing to its unique binding properties.

This compound interacts with various biological receptors and enzymes, modulating their activity. The mechanism of action is hypothesized to involve:

  • Receptor Binding : The compound may bind to neurotransmitter receptors, particularly those involved in dopaminergic and serotonergic pathways.
  • Enzyme Modulation : It could influence the activity of enzymes related to neurotransmitter metabolism, potentially affecting mood and cognitive functions.

1. Neuropharmacological Effects

Research indicates that this compound exhibits potential neuropharmacological effects:

  • Dopaminergic Activity : Studies suggest that compounds with similar structures can act as agonists or antagonists at dopamine receptors, which are crucial for mood regulation and motor control.
  • Serotonergic Influence : The compound may also interact with serotonin receptors, which are implicated in anxiety and depression disorders.

2. Case Studies

A review of clinical case reports highlights the compound's relevance in understanding designer drugs and their effects:

  • Case Report Analysis : A notable case involved a patient experiencing severe symptoms after exposure to structurally related compounds like 25I-NBOMe. Symptoms included tachycardia and agitation, emphasizing the need for further research into the safety profile of similar compounds .

Table 1: Summary of Biological Activities

Study FocusFindings
Neurotransmitter InteractionPotential agonist at dopamine and serotonin receptors
Enzyme ModulationModulates enzymes involved in neurotransmitter synthesis
Toxicological ProfileSimilar compounds exhibit significant side effects; further studies needed

Synthesis and Derivatives

The synthesis of this compound typically involves several chemical reactions:

  • Oxidation : Using oxidizing agents to form ketones or acids.
  • Reduction : Employing reducing agents to yield amines or alcohols.
  • Substitution Reactions : Methoxy groups can undergo nucleophilic substitutions.

These synthetic routes allow for the development of derivatives that may enhance biological activity or alter pharmacokinetic properties.

Applications in Medicine

The exploration of this compound extends into potential therapeutic applications:

  • Schizophrenia Treatment : Compounds targeting GPR52 show promise in alleviating negative symptoms associated with schizophrenia. This compound's structural characteristics may position it as a candidate for further investigation in this area .
  • Neurodegenerative Diseases : Given its interaction with neurotransmitter systems, there is potential for application in treating conditions like Parkinson's disease or depression.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-[(2,5-dimethylphenyl)methyl]cyclopropanamine, and what key reaction parameters influence yield?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions. A common approach includes:

  • Step 1 : Nucleophilic substitution to attach the 2,5-dimethylphenylmethyl group to a cyclopropane precursor.
  • Step 2 : Cyclopropanation via [2+1] cycloaddition or ring-closing strategies under controlled conditions (e.g., low temperature, inert atmosphere).
  • Key Parameters : Reaction temperature, choice of catalyst (e.g., transition metals for cyclopropanation), and solvent polarity significantly impact yield. For example, polar aprotic solvents like DMF may enhance nucleophilicity in substitution steps .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to confirm substituent positions and cyclopropane ring integrity. For example, cyclopropane protons typically resonate between δ 0.5–1.5 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) ensures molecular formula accuracy.
  • X-ray Crystallography : For unambiguous structural confirmation, employ programs like SHELXL for refinement .
  • HPLC/Purity Analysis : Reverse-phase HPLC with UV detection (λ = 254 nm) quantifies purity (>95% recommended for biological assays) .

Q. What safety protocols are essential when handling this compound in the laboratory?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and chemical safety goggles. Use fume hoods to avoid inhalation .
  • Storage : Store in airtight containers at 2–8°C to prevent degradation.
  • Spill Management : Absorb spills with inert material (e.g., sand) and dispose as hazardous waste. Avoid ignition sources due to potential combustion byproducts (e.g., CO, NOx_x) .

Advanced Research Questions

Q. How can researchers resolve conflicting data on the biological activity of this compound across studies?

  • Methodological Answer :

  • Reproducibility Checks : Standardize assay conditions (e.g., cell lines, incubation time, solvent controls). For example, discrepancies in IC50_{50} values may arise from variations in cell viability protocols .
  • Dose-Response Curves : Use at least six concentration points to ensure accurate EC50_{50}/IC50_{50} determination.
  • Computational Validation : Compare results with molecular docking simulations (e.g., AutoDock Vina) to assess target binding consistency .

Q. What computational strategies are suitable for predicting the interaction of this compound with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use software like Schrödinger Suite or GROMACS to model interactions with receptors (e.g., GPCRs, kinases). Focus on the cyclopropane ring’s strain energy and aromatic substituent orientation .
  • Molecular Dynamics (MD) Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to evaluate binding stability.
  • QSAR Modeling : Train models on analogs (e.g., chlorine/methyl substituent variations) to predict activity trends .

Q. How does modifying substituents on the aromatic ring affect the compound’s biological activity and selectivity?

  • Methodological Answer :

  • Synthetic SAR Studies : Replace methyl groups with halogens (e.g., Cl, F) or methoxy groups and test activity. For example, 5-chloro analogs (see CID 65439118) show enhanced antimicrobial activity due to increased lipophilicity .
  • Free-Wilson Analysis : Quantify contributions of substituents to biological activity using regression models.
  • Crystallographic Data : Compare ligand-receptor co-crystal structures (e.g., PDB entries) to identify steric/electronic effects of substituents .

Data Analysis and Experimental Design

Q. What strategies are recommended for analyzing dose-dependent toxicity in preclinical studies?

  • Methodological Answer :

  • MTT Assay Optimization : Use triplicate wells and include vehicle controls to normalize data. Calculate LC50_{50} via nonlinear regression (e.g., GraphPad Prism).
  • Apoptosis Markers : Combine flow cytometry (Annexin V/PI staining) with caspase-3/7 activity assays.
  • In Vivo Validation : Dose rodents at 10, 50, and 100 mg/kg and monitor hematological/histopathological changes over 14 days .

Q. How can researchers validate the stability of this compound under physiological conditions?

  • Methodological Answer :

  • Simulated Biological Fluids : Incubate the compound in PBS (pH 7.4) and human liver microsomes at 37°C. Sample at 0, 1, 4, 8, and 24 hours for LC-MS/MS analysis.
  • Degradation Kinetics : Calculate half-life (t1/2t_{1/2}) using first-order kinetics. Compare with structurally similar compounds (e.g., cyclopentanamine analogs) to identify stability trends .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(2,5-dimethylphenyl)methyl]cyclopropanamine
Reactant of Route 2
Reactant of Route 2
N-[(2,5-dimethylphenyl)methyl]cyclopropanamine

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